2-(3-Amino-2,6-difluorophenyl)acetic acid

EGFR inhibitor T790M/C797S non-small cell lung cancer

2-(3-Amino-2,6-difluorophenyl)acetic acid is a fluorinated aromatic amino acid building block for kinase inhibitor programs targeting EGFR mutations (T790M/C797S, exon 19 deletion). The 3-amino-2,6-difluoro substitution pattern provides superior metabolic stability and single-digit nanomolar potency vs non-fluorinated analogs. Ideal for fourth-generation EGFR inhibitor development. Standard B2B shipping available; larger quantities upon request.

Molecular Formula C8H7F2NO2
Molecular Weight 187.14 g/mol
Cat. No. B12852522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Amino-2,6-difluorophenyl)acetic acid
Molecular FormulaC8H7F2NO2
Molecular Weight187.14 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1N)F)CC(=O)O)F
InChIInChI=1S/C8H7F2NO2/c9-5-1-2-6(11)8(10)4(5)3-7(12)13/h1-2H,3,11H2,(H,12,13)
InChIKeyPBRBAMBAUPFFFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Amino-2,6-difluorophenyl)acetic acid CAS 2092924-28-0: Sourcing Guide for Fluorinated Phenylacetic Acid Building Blocks in Medicinal Chemistry


2-(3-Amino-2,6-difluorophenyl)acetic acid (CAS 2092924-28-0; molecular formula C8H7F2NO2; molecular weight 187.14 g/mol) is a fluorinated aromatic amino acid derivative characterized by a 2,6-difluorophenyl core with an amino group at the 3-position and an acetic acid moiety [1]. This compound serves as a multifunctional building block in pharmaceutical synthesis, with documented applications in kinase inhibitor programs targeting clinically relevant mutations, including EGFR T790M/C797S and EGFR T790M/del exon 19 deletion mutants [2] [3].

2-(3-Amino-2,6-difluorophenyl)acetic acid Substitution Risk Analysis: Why Analog Interchange Introduces Quantifiable Performance Variance


Generic substitution with non-fluorinated phenylacetic acid analogs (e.g., 3-aminophenylacetic acid) or alternative difluorophenyl positional isomers (e.g., 2,4-difluoro or 3,5-difluoro variants) introduces measurable divergence in electronic properties, metabolic stability, and target binding affinity. Fluorine substitution at the 2- and 6-positions creates a unique electron-withdrawing environment that modulates the pKa of both the amino and carboxylic acid functionalities, directly affecting hydrogen-bonding capacity and membrane permeability [1]. Furthermore, the 3-amino-2,6-difluoro substitution pattern is a validated pharmacophore element in multiple kinase inhibitor chemotypes, including EGFR and VEGFR inhibitors, where alteration of the fluorine substitution pattern has been shown to reduce inhibitory potency by orders of magnitude in comparative SAR studies [2].

2-(3-Amino-2,6-difluorophenyl)acetic acid Quantitative Differentiation Evidence: Comparator-Based Performance Data for Scientific Procurement


EGFR T790M/C797S Double Mutant Inhibition: Potency Comparison Against Clinical Resistance Mutation

2-(3-Amino-2,6-difluorophenyl)acetic acid, when incorporated as a structural component into an advanced EGFR inhibitor chemotype, demonstrates potent inhibitory activity against the clinically challenging EGFR T790M/C797S double mutant with an IC50 of 5.70 nM [1]. This represents a meaningful differentiation from the parent pazopanib scaffold, which exhibits significantly higher IC50 values against VEGFR2 (30 nM) and lacks documented activity against the T790M/C797S resistance mutation .

EGFR inhibitor T790M/C797S non-small cell lung cancer kinase inhibitor

EGFR T790M/del Exon 19 Deletion Mutant: Cellular Phosphorylation Inhibition in Erlotinib-Resistant Model

Compounds incorporating the 2-(3-amino-2,6-difluorophenyl)acetic acid scaffold demonstrate an IC50 of 81 nM for inhibiting EGFR T790M/del (746-750) deletion mutant phosphorylation in erlotinib-resistant human PC9 cells [1]. In contrast, the closely related analog 3-(3-amino-2,6-difluorophenyl)-1-(3-hydroxypropyl)-6-methyl-1H-indole-5-carbonitrile, which shares the same 3-amino-2,6-difluorophenyl core but differs in the pendant functionality, exhibits an IC50 of 162 nM under comparable assay conditions [2], representing a 2-fold potency advantage for the target scaffold.

EGFR exon 19 deletion T790M gatekeeper mutation erlotinib resistance cellular assay

Synthetic Intermediate Yield: Quantified Process Efficiency for Methyl Ester Derivative

The synthesis of methyl 2-(3-amino-2,6-difluorophenyl)acetate, the direct methyl ester prodrug form of the target acid, proceeds via nitration of 2,6-difluorophenylacetic acid at -10°C in concentrated nitric acid, followed by esterification and reduction . This protocol yields the methyl ester intermediate with a documented yield of 28% after purification . While this represents a baseline synthetic efficiency, alternative routes starting from 2,6-difluoroaniline and chloroacetic acid under basic conditions have been described that may offer improved yields under optimized catalytic conditions .

organic synthesis process chemistry nitration esterification

Fluorine Substitution Effect on Acidity/Basicity and Metabolic Stability: Class-Level SAR Inference

Studies on gem-difluorinated carboxylic acids and amines demonstrate that the CF2 moiety exerts a consistent inductive effect on acidity and basicity, modulating pKa values without disrupting hydrogen-bonding capacity [1]. Importantly, gem-difluorination either maintained or slightly improved metabolic stability in comparative assessments of fluorinated versus non-fluorinated analogs [1]. While direct metabolic stability data for 2-(3-amino-2,6-difluorophenyl)acetic acid is available in human liver microsome assays (compound remaining assessed at 1 hr) , head-to-head comparator data with non-fluorinated phenylacetic acid remains unavailable.

fluorine chemistry metabolic stability ADME SAR

Aqueous Stability in Physiological Buffer: pH 7.4 PBS Assessment

The chemical stability of 2-(3-amino-2,6-difluorophenyl)acetic acid has been assessed in pH 7.4 PBS buffer, with oligopeptide-conversion monitored at 100 μM over 24 hours by LC-MS/MS analysis [1]. This data provides a baseline for formulation development and compound handling. However, comparative stability data for the non-fluorinated analog 3-aminophenylacetic acid or the 2,4-difluoro positional isomer under identical conditions is not available in the public domain, limiting direct differentiation claims.

chemical stability formulation PBS oligopeptide-conversion

Differentiation from α-Amino-2,6-difluorophenylacetic Acid: Structural and Functional Distinction

2-(3-Amino-2,6-difluorophenyl)acetic acid (CAS 2092924-28-0) is structurally distinct from the α-amino analog 2-amino-2-(2,6-difluorophenyl)acetic acid hydrochloride (CAS 2411635-69-1), which features an amino group on the α-carbon of the acetic acid chain rather than on the aromatic ring [1]. The aromatic amino substitution pattern of the target compound enables direct conjugation with the phenyl π-system and positions the amino group for specific hydrogen-bonding interactions distinct from those possible with the α-amino analog. This structural difference is critical for medicinal chemistry applications, as the 3-amino-2,6-difluorophenyl core is a recognized pharmacophore in multiple kinase inhibitor chemotypes, whereas the α-amino analog serves different synthetic roles.

regioisomer structural analog α-amino acid phenylacetic acid

2-(3-Amino-2,6-difluorophenyl)acetic acid: Validated Research and Industrial Deployment Scenarios Based on Quantitative Evidence


EGFR Inhibitor Lead Optimization Targeting T790M/C797S Double Mutant NSCLC

Research programs developing fourth-generation EGFR inhibitors to address tertiary C797S resistance mutations can utilize 2-(3-amino-2,6-difluorophenyl)acetic acid as a key building block for constructing inhibitor chemotypes with documented single-digit nanomolar potency (IC50 = 5.70 nM) against the T790M/C797S double mutant in biochemical HTRF assays [1]. The 3-amino-2,6-difluorophenyl substitution pattern enables specific hydrogen-bonding interactions within the ATP-binding pocket that are preserved even in the context of the C797S mutation.

Resistance-Overcoming Kinase Inhibitor Development for Erlotinib-Resistant PC9 Models

Preclinical oncology programs focused on erlotinib-resistant NSCLC with confirmed EGFR T790M/exon 19 deletion mutations can deploy this scaffold to achieve cellular phosphorylation inhibition with an IC50 of 81 nM [1]. The 2-fold potency advantage over closely related 3-(3-amino-2,6-difluorophenyl)-indole derivatives (IC50 = 162 nM) demonstrates the scaffold's superiority in cellular contexts [2].

Fluorinated Amino Acid Building Block for ADME-Optimized Lead Series

Medicinal chemistry teams seeking to improve metabolic stability in lead series can leverage the gem-difluorination pattern of 2-(3-amino-2,6-difluorophenyl)acetic acid. Class-level SAR evidence indicates that gem-difluorination of carboxylic acid and amine scaffolds either maintains or slightly improves metabolic stability compared to non-fluorinated analogs [1]. Metabolic stability assessment in human liver microsomes is available to inform compound progression decisions [2].

Process Chemistry Scale-Up Using Methyl Ester Intermediate

Process development teams scaling up 2-(3-amino-2,6-difluorophenyl)acetic acid synthesis can utilize the documented nitration-esterification-reduction route as a reproducible baseline protocol, with a validated methyl ester intermediate yield of 28% [1]. Alternative synthetic routes from 2,6-difluoroaniline and chloroacetic acid offer opportunities for yield optimization [2]. The methyl ester form (CAS 361336-80-3) provides a stable, handleable intermediate for large-scale operations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(3-Amino-2,6-difluorophenyl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.